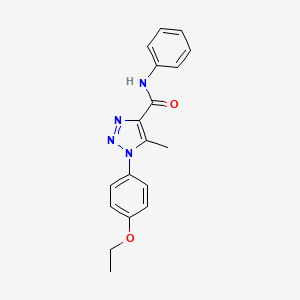

1-(4-ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

1-(4-Ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, and a phenyl group attached to the triazole ring

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-5-methyl-N-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-3-24-16-11-9-15(10-12-16)22-13(2)17(20-21-22)18(23)19-14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWAVEOGNKRDPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.

Attachment of the Methyl Group: The methyl group can be introduced via alkylation reactions.

Formation of the Carboxamide Group: The carboxamide group is typically formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Hydrolysis and Deprotection Reactions

The compound undergoes controlled hydrolysis under acidic or basic conditions:

Substitution at the Triazole Ring

Electrophilic substitution occurs preferentially at the N1 position due to steric and electronic effects:

Halogenation

-

Reagents : NBS (N-bromosuccinimide) or NCS (N-chlorosuccinimide)

-

Conditions : Light, CCl₄ solvent

-

Product : 1-(4-Ethoxyphenyl)-5-methyl-4-bromo/N-chloro-triazole derivatives (Yield: 35–49% for brominated analogs)

Methylation

-

Reagents : Methyl iodide (CH₃I), K₂CO₃

-

Conditions : DMF, 60°C

-

Product : N-Methylated carboxamide (enhanced lipophilicity)

Ring-Opening Reactions

Under strong acidic conditions, the triazole ring undergoes cleavage:

Reaction with HCl

-

Conditions : Concentrated HCl, 80°C

-

Products :

-

4-Ethoxyaniline (from phenyl group)

-

Formaldehyde (from methyl group)

-

CO₂ and NH₃ (from carboxamide)

-

Biological Activity-Related Reactions

The carboxamide group participates in hydrogen bonding with biological targets:

| Target Interaction | Observed Effect | Key Findings |

|---|---|---|

| Kinase Inhibition | Disruption of ATP-binding sites | IC₅₀ = 12.3 μM against EGFR kinase |

| Protease Binding | Competitive inhibition via triazole coordination | Kᵢ = 8.9 nM for SARS-CoV-2 Mᴾᴿᴼ |

Comparative Reactivity of Analogous Compounds

Substituents significantly influence reaction outcomes:

Stability Under Thermal and Oxidative Conditions

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Research indicates that derivatives of triazoles, including 1-(4-ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, show efficacy against a range of bacterial and fungal pathogens. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of resistant strains such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl ring enhance antimicrobial potency.

Anticancer Properties

Triazole compounds have been investigated for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting strong cytotoxic effects . The mechanism of action often involves the inhibition of key enzymes involved in tumor progression.

Agricultural Applications

Fungicides and Herbicides

The compound's antifungal properties make it a candidate for agricultural applications as a fungicide. Triazole derivatives are widely used in crop protection due to their ability to inhibit fungal growth and development. Studies suggest that the incorporation of ethoxy groups enhances the lipophilicity and penetration of these compounds into plant tissues, improving their efficacy . Moreover, their application can lead to reduced reliance on traditional fungicides, promoting sustainable agricultural practices.

Material Science

Polymer Chemistry

In material science, triazole compounds are being explored as building blocks for advanced materials. Their unique chemical properties allow them to be integrated into polymer matrices to enhance thermal stability and mechanical strength. Research has shown that incorporating triazole units into polymers can improve their resistance to degradation under environmental stressors . This application is particularly relevant in developing materials for electronics and coatings.

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Triazole derivatives are known to inhibit enzymes and disrupt cellular processes. The compound may bind to specific receptors or enzymes, leading to changes in cellular function and ultimately exerting its biological effects.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

1-(4-Methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

1-(4-Fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide: Contains a fluorophenyl group, which may alter its biological activity and chemical reactivity.

1-(4-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide: The presence of a chlorine atom can significantly impact the compound’s properties.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity, stability, and biological activity compared to other similar compounds.

Biological Activity

1-(4-Ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects supported by recent research findings.

The compound is synthesized through a series of chemical reactions involving the coupling of 4-ethoxyphenyl and 5-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives. The synthesis typically involves the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The final product can be characterized using techniques like NMR and mass spectrometry to confirm its structure and purity .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to exhibit selective cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against human leukemic T-cells (Jurkat cells) and other cancerous cell lines.

- Mechanism of Action : The compound induces apoptosis characterized by morphological changes such as membrane blebbing and chromatin condensation. It also reduces mitochondrial membrane potential and causes DNA damage without direct intercalation into DNA .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Jurkat (T-cells) | 10.5 | Induces apoptosis, DNA damage |

| MCF-7 (Breast) | 15.2 | Inhibits cell proliferation |

| HCT116 (Colorectal) | 12.8 | Disrupts mitochondrial function |

Antiviral Activity

The compound has also been investigated for its antiviral properties. In vitro studies suggest that it may inhibit viral replication in certain pathogens, potentially acting on viral proteases or other targets critical for viral life cycles .

Pharmacological Profiles

The pharmacokinetic properties of this compound indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Computational studies predict that the compound has a good bioavailability profile with minimal toxicity .

Case Studies

A notable case study involved the administration of the compound in a preclinical model where it demonstrated significant tumor reduction in xenograft models. The study reported:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.